Product packaging for Z-Val-Gly-Phe-OH(Cat. No.:CAS No. 138867-42-2)

Z-Val-Gly-Phe-OH

Cat. No.: B1458801
CAS No.: 138867-42-2
M. Wt: 455.5 g/mol
InChI Key: XBMMJBRFCNFPMS-FPOVZHCZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextual Significance of Z-Protected Peptides in Academic Research

The use of protecting groups is a cornerstone of chemical peptide synthesis, preventing undesirable side reactions and enabling the controlled, sequential formation of peptide bonds. wikipedia.org The benzyloxycarbonyl (Z) group, introduced in the early 20th century, was one of the first and remains a vital tool for the temporary protection of amino groups. nih.gov Its stability under certain conditions and its straightforward removal via methods like catalytic hydrogenation make it a valuable asset in solution-phase peptide synthesis. wikipedia.orgsigmaaldrich.com Z-protected amino acids and peptides, such as Z-Val-Gly-Phe-OH, serve as crucial building blocks in the synthesis of more complex peptides and peptidomimetics. sigmaaldrich.com These protected peptides are instrumental in academic research for creating novel peptide structures, studying enzyme mechanisms, and developing new therapeutic agents. chemicalbook.com

Overview of Tripeptide Motifs in Biochemical and Biomolecular Investigations

Tripeptides, short chains of three amino acids, represent a fundamentally important structural and functional unit in biology. researchgate.net They are often the minimal sequence required for specific recognition by receptors and can serve as bioactive motifs in protein mimicry. researchgate.net The Val-Gly-Phe sequence itself, while not as extensively studied as motifs like Arg-Gly-Asp (RGD), is part of the broader exploration into how short peptide sequences can influence biological processes. nih.gov Tripeptide motifs are actively investigated for their potential in drug discovery, as they can be designed to disrupt protein-protein interactions (PPIs) which are central to many disease pathways. chemdiv.com The development of libraries of small molecules that target or mimic tripeptide motifs is a significant strategy in identifying new therapeutic leads. chemdiv.com

Foundational Research Trajectories for this compound in Chemical Biology

The utility of this compound and similar protected peptides is rooted in foundational research in peptide synthesis and enzymology. For instance, studies on the enzymatic synthesis of peptides have utilized Z-protected di- and tripeptides to understand the specificity and catalytic mechanisms of enzymes like thermolysin and papain. medchemexpress.compnas.org Research has explored the condensation of Z-protected amino acids and peptides with other amino acid esters, providing insights into peptide bond formation. scispace.comoup.com Furthermore, Z-Gly-Phe-OH, a closely related dipeptide, has been used in segment condensation studies to synthesize larger peptides, highlighting the role of such protected fragments in building complex biomolecules. oup.commdpi.com These research avenues establish this compound as a valuable reagent for constructing specific peptide sequences and for probing biochemical interactions.

Physicochemical Properties of this compound and Related Compounds

The following table summarizes key physicochemical properties of this compound and its constituent or related protected amino acids.

CompoundMolecular FormulaMolar Mass ( g/mol )Storage Condition
This compoundC24H29N3O6455.5-15°C
Z-Val-Gly-OHC15H20N2O5308.332-8°C
Z-Gly-Phe-OHC19H20N2O5356.38-20°C
Z-Phe-OHC17H17NO4299.32Room Temperature

Data sourced from references chembk.comchemsrc.comnih.govsigmaaldrich.com

Research Applications of Related Peptide Motifs

The table below outlines research applications for peptides containing motifs similar to or including the Val-Gly-Phe sequence.

Peptide/MotifResearch ApplicationReference
Val-Ala-Ala-PheModel peptide for studying peptide synthesis and protein-protein interactions.
Gly-PheUsed in the synthesis of larger peptides and in studies of racemization during peptide coupling. oup.commdpi.com
Phe-PheA core motif for peptide self-assembly into nanostructures like hydrogels for biomaterials. mdpi.com
Val-Phe-PheA hydrophobic tripeptide sequence capable of forming hydrogels at physiological pH. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H29N3O6 B1458801 Z-Val-Gly-Phe-OH CAS No. 138867-42-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

138867-42-2

Molecular Formula

C24H29N3O6

Molecular Weight

455.5 g/mol

IUPAC Name

(2S)-2-[[2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C24H29N3O6/c1-16(2)21(27-24(32)33-15-18-11-7-4-8-12-18)22(29)25-14-20(28)26-19(23(30)31)13-17-9-5-3-6-10-17/h3-12,16,19,21H,13-15H2,1-2H3,(H,25,29)(H,26,28)(H,27,32)(H,30,31)/t19-,21-/m0/s1

InChI Key

XBMMJBRFCNFPMS-FPOVZHCZSA-N

SMILES

CC(C)C(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)C(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2

sequence

VGF

Origin of Product

United States

Synthetic Methodologies for Z Val Gly Phe Oh and Analogous Peptides

Solution-Phase Peptide Synthesis Strategies

Solution-phase peptide synthesis (SPPS), while often more labor-intensive than solid-phase methods, offers flexibility in terms of scale and purification of intermediates. This approach is particularly well-suited for the synthesis of short to medium-length peptides like Z-Val-Gly-Phe-OH.

Utilization of Carboxylic Acid Activation Reagents and Coupling Additives in this compound Assembly

The formation of the peptide bond between two amino acids is not a spontaneous process and requires the activation of the carboxylic acid group of one amino acid to make it susceptible to nucleophilic attack by the amino group of another. ekb.eg A variety of reagents have been developed for this purpose.

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are common activating agents. ekb.egnih.gov The reaction proceeds through an O-acylisourea intermediate, which is highly reactive. ekb.eg However, this intermediate can be unstable and prone to side reactions, including racemization. To mitigate these issues and improve coupling efficiency, additives are often used.

Commonly used additives include 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). rsc.orguniurb.it These additives react with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to racemization, yet still sufficiently reactive to acylate the amino component. More recently, oxime-based additives like ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) and 5-(hydroxyimino)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione (Oxyma-B) have been introduced as non-explosive and highly efficient alternatives to benzotriazoles. rsc.orgresearchgate.net

Coupling Reagent Additive Key Features
DIC (N,N'-diisopropylcarbodiimide)HOBt (1-hydroxybenzotriazole)Classic combination, reduces racemization. rsc.org
DIC (N,N'-diisopropylcarbodiimide)HOAt (1-hydroxy-7-azabenzotriazole)More effective at suppressing racemization than HOBt. rsc.org
DIC (N,N'-diisopropylcarbodiimide)OxymaPureNon-explosive alternative to HOBt/HOAt with excellent performance. rsc.org
DIC (N,N'-diisopropylcarbodiimide)Oxyma-BShows superior racemization suppression in certain model systems. researchgate.net

Methodological Approaches for Stereochemical Integrity Control and Racemization Suppression

Maintaining the stereochemical purity of the constituent amino acids is paramount in peptide synthesis. Racemization, the loss of stereochemical integrity at the α-carbon, can occur, particularly for the activated amino acid residue. mdpi.com The primary mechanism for this is the formation of a 5(4H)-oxazolone intermediate, which can easily tautomerize to a racemic mixture. mdpi.com

Several factors influence the extent of racemization, including the nature of the amino acid, the coupling method, the solvent, and the temperature. mdpi.com Phenylglycine, for instance, is particularly susceptible to racemization. mdpi.comresearchgate.net

Strategies to suppress racemization include:

Use of Additives: As mentioned previously, additives like HOBt, HOAt, and particularly the newer oxime-based reagents, are crucial for minimizing racemization by converting the highly reactive O-acylisourea into a more stable active ester. rsc.orgresearchgate.net In a study comparing additives for the synthesis of Z-Phg-Pro-NH₂, Oxyma-B demonstrated excellent results in reducing racemization compared to HOBt and HOAt. rsc.org

Low Temperatures: Performing the coupling reaction at lower temperatures (e.g., 0°C to -15°C) can significantly reduce the rate of both oxazolone (B7731731) formation and its subsequent racemization. ekb.eg

Choice of Coupling Reagent: The choice of coupling reagent itself can impact racemization. While carbodiimides are effective, phosphonium (B103445) and aminium/uronium salts of HOBt or HOAt, such as HBTU and HATU, can also be employed, often with reduced racemization.

Minimizing Activation Time: A short activation time before the addition of the amine component is recommended to reduce the lifetime of the highly reactive intermediates that are prone to racemization. ekb.eg

Factor Approach for Racemization Suppression Rationale
Coupling Chemistry Use of additives (e.g., HOBt, HOAt, OxymaPure, Oxyma-B). rsc.orgresearchgate.netForms a more stable active ester, reducing the concentration of the highly reactive O-acylisourea and subsequent oxazolone formation. mdpi.com
Temperature Perform coupling at low temperatures (e.g., 0°C to -15°C). ekb.egSlows down the rate of enolization of the oxazolone intermediate.
Amino Acid Structure Use of urethane-based protecting groups (e.g., Z, Fmoc, Boc).The urethane (B1682113) carbonyl oxygen is less nucleophilic than the amide carbonyl of an N-acylamino acid, disfavoring oxazolone formation.

Sequential Fragment Condensation Techniques in Solution-Phase Synthesis

For longer peptides, a more efficient approach in solution-phase synthesis is the condensation of pre-synthesized peptide fragments rather than single amino acid additions. In the context of this compound, one could envision synthesizing the dipeptide Z-Val-Gly-OH and the amino acid H-Phe-OH separately, and then coupling these two fragments.

A study on model coupling reactions in solution between Z-Gly-Phe-OH and H-Phe-OBzl highlights the principles of fragment condensation. researchgate.netnih.gov The success of fragment condensation hinges on minimizing racemization at the C-terminal residue of the carboxylic acid fragment. For this reason, fragments are often designed to have a glycine (B1666218) or proline at the C-terminus, as these amino acids are not chiral or are sterically hindered from forming the oxazolone, respectively. 5z.com In the case of this compound, a potential fragment condensation strategy could involve coupling Z-Val-OH with H-Gly-Phe-OH. However, this would risk racemization of the valine residue. A more conservative approach would be the stepwise addition of each amino acid.

Solid-Phase Peptide Synthesis (SPPS) Approaches

Solid-phase peptide synthesis (SPPS) has become the method of choice for the routine synthesis of peptides. peptide.com The growing peptide chain is anchored to an insoluble polymeric support (resin), and excess reagents and by-products are removed by simple filtration and washing. peptide.com

Selection of Resins and Linkers for this compound Derivatives

The choice of resin and linker is critical in SPPS as it determines the conditions under which the final peptide is cleaved from the solid support and dictates the C-terminal functionality (acid or amide). researchgate.net

For the synthesis of a peptide with a C-terminal carboxylic acid like this compound, several resin-linker combinations are suitable:

Wang Resin: This is a standard resin for the synthesis of C-terminal peptide acids using the Fmoc strategy. The peptide is cleaved from the resin using a strong acid, typically trifluoroacetic acid (TFA). researchgate.net

2-Chlorotrityl Chloride (2-CTC) Resin: This resin is particularly advantageous as it allows for the cleavage of the peptide under very mild acidic conditions (e.g., a mixture of acetic acid/trifluoroethanol/dichloromethane). researchgate.netresearchgate.net This is beneficial for sensitive peptides and helps to prevent side reactions. The steric bulk of the trityl linker also helps to suppress diketopiperazine formation, a common side reaction at the dipeptide stage. peptide.com

Resin Linker Type Cleavage Conditions C-Terminal Functionality Key Advantage
Wang Resin4-Alkoxybenzyl alcoholHigh concentration of TFA (e.g., 95%)Carboxylic AcidStandard, widely used for Fmoc-SPPS. researchgate.net
2-Chlorotrityl Chloride Resin2-ChlorotritylMildly acidic (e.g., AcOH/TFE/DCM). researchgate.netCarboxylic AcidMild cleavage conditions preserve sensitive protecting groups and reduce side reactions. researchgate.netresearchgate.net

Orthogonal Protecting Group Strategies in Z-Peptide Construction

SPPS relies on the use of protecting groups to temporarily block reactive functional groups on the amino acids that are not intended to react in a particular step. iris-biotech.de An orthogonal protecting group strategy is one in which two or more protecting groups can be removed in any order under different chemical conditions. iris-biotech.deresearchgate.net

In the context of synthesizing a Z-protected peptide like this compound on a solid support, a common strategy would involve:

Anchoring the C-terminal amino acid (Phenylalanine) to the resin: For instance, Fmoc-Phe-OH would be attached to a 2-CTC resin.

Temporary α-Amino Protection: The Nα-amino group of each incoming amino acid is protected with the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group. iris-biotech.de This group is removed at each step of the synthesis using a solution of a secondary amine, typically piperidine (B6355638) in DMF. iris-biotech.de

Permanent Side-Chain Protection: The side chains of amino acids (if they contain reactive groups) are protected with acid-labile groups, such as the tert-butyl (tBu) group. iris-biotech.de

N-Terminal Z-group: In the final coupling step, instead of an Fmoc-protected amino acid, Z-Val-OH would be coupled to the N-terminus of the resin-bound Gly-Phe dipeptide.

Cleavage: The completed peptide, Z-Val-Gly-Phe, is then cleaved from the resin. If a 2-CTC resin is used, the mild cleavage conditions would leave the Z-group and any acid-labile side-chain protecting groups intact. If a more acid-sensitive resin like Wang resin were used with a stronger acid cleavage, careful selection of protecting groups would be necessary to ensure the Z-group remains.

The combination of the base-labile Fmoc group for temporary Nα-protection and acid-labile groups for side-chain protection is a classic example of an orthogonal protection scheme. peptide.com

Protecting Group Function Removal Conditions Orthogonality
Fmoc (9-Fluorenylmethyloxycarbonyl)Temporary Nα-protectionBase (e.g., 20% piperidine in DMF) iris-biotech.deOrthogonal to acid-labile groups. peptide.comiris-biotech.de
Z (Benzyloxycarbonyl)Permanent N-terminal protectionHydrogenolysis or strong acidNot typically removed during standard Fmoc-SPPS cleavage.
tBu (tert-Butyl)Permanent side-chain protection (e.g., for Asp, Glu, Ser, Thr, Tyr)Strong acid (e.g., TFA) iris-biotech.deOrthogonal to base-labile groups. peptide.comiris-biotech.de

Optimization of Coupling Efficiencies in Solid-Phase Elongation

The efficiency of peptide chain elongation in Solid-Phase Peptide Synthesis (SPPS) is critical for achieving high purity and yield of the target peptide. americanpeptidesociety.org Several factors influence the success of this process, including the choice of coupling reagents, reaction conditions, and strategies to mitigate side reactions like racemization and aggregation. americanpeptidesociety.orgiris-biotech.de

Coupling Reagents and Additives: The selection of a coupling reagent is a pivotal factor in SPPS. iris-biotech.de Reagents are chosen based on the desired reaction speed and the stability of the activated amino acid intermediate. gyrosproteintechnologies.com Commonly used classes of coupling reagents include carbodiimides (e.g., DCC, DIC), phosphonium salts (e.g., PyBOP), and aminium/uronium salts (e.g., HBTU, HATU, COMU). iris-biotech.dersc.orgbachem.com For instance, faster synthesis often necessitates more reactive, and thus more unstable, coupling reagents like HCTU, HATU, and COMU, while slower synthesis can be achieved with reagents like DIC and HBTU. gyrosproteintechnologies.com The use of additives, such as HOBt and OxymaPure, is a common strategy to minimize racemization and enhance coupling efficiency. americanpeptidesociety.orgrsc.orgbachem.com For example, COMU, which incorporates OxymaPure into its structure, is considered a safer and highly efficient alternative to HOBt- or HOAt-based reagents. bachem.com

Reaction Conditions: Optimizing reaction conditions is crucial for maximizing coupling efficiency. Key parameters include:

Temperature: Increasing the reaction temperature can accelerate the synthesis and potentially improve purity, though this is not always the case. gyrosproteintechnologies.com Microwave-assisted SPPS, which utilizes elevated temperatures, can improve reaction efficiency but often requires a large excess of reagents to compensate for inadequate mixing. chemrxiv.org

Solvent: The choice of solvent impacts the solubility of reagents and the swelling of the solid support resin, both of which are critical for efficient coupling. iris-biotech.de

Mixing: Efficient mixing is essential to overcome diffusion limitations of reagents to the reactive sites on the solid support. chemrxiv.org Inadequate mixing often necessitates longer reaction times or higher concentrations of reagents. chemrxiv.org

Challenges in Elongation:

Aggregation: The growing peptide chain can aggregate on the solid support, particularly with hydrophobic sequences, which hinders further elongation and reduces efficiency. americanpeptidesociety.org Strategies to overcome aggregation include the use of solubilizing linkers, modifying solvent conditions, or incorporating backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb). americanpeptidesociety.orgresearchgate.net

Racemization: The conversion of an L-amino acid to its D-isomer can occur during activation and coupling, leading to diastereomeric impurities in the final peptide. americanpeptidesociety.org Careful selection of coupling reagents, additives, and reaction conditions is essential to minimize this side reaction. americanpeptidesociety.orgbachem.com

To systematically optimize SPPS for a specific peptide like this compound, a multi-variable approach is often necessary. This can be facilitated by peptide synthesizers that allow for parallel screening of different reagents and conditions. gyrosproteintechnologies.com Real-time monitoring of steps like deprotection can also provide valuable data for protocol optimization. gyrosproteintechnologies.comnih.gov

Table 1: Factors Affecting Coupling Efficiency in Solid-Phase Peptide Synthesis

FactorInfluence on Coupling EfficiencyExamples of Optimization Strategies
Coupling Reagent Determines the rate and extent of peptide bond formation and potential for side reactions. iris-biotech.deUse of highly reactive reagents like HATU or COMU for faster synthesis. gyrosproteintechnologies.combachem.com Selection of reagents with lower racemization potential. americanpeptidesociety.org
Additives Suppress side reactions, particularly racemization, and can enhance coupling rates. americanpeptidesociety.orgrsc.orgAddition of HOBt, HOAt, or OxymaPure. americanpeptidesociety.orgbachem.com
Solvent Affects reagent solubility and resin swelling, influencing reaction kinetics. iris-biotech.deScreening of different solvents to find optimal conditions for a particular sequence. unifi.it
Temperature Can increase reaction rates and improve the efficiency of difficult couplings. gyrosproteintechnologies.comUse of elevated temperatures or microwave assistance. chemrxiv.orgresearchgate.net
Mixing Ensures efficient diffusion of reagents to the growing peptide chain on the solid support. chemrxiv.orgEmploying effective stirring or flow-based systems. chemrxiv.org
Peptide Sequence Hydrophobic or sterically hindered sequences can lead to aggregation and incomplete reactions. americanpeptidesociety.orgIncorporation of pseudoproline dipeptides or backbone protecting groups. researchgate.net

Chemoenzymatic Synthesis of this compound and Related Fragments

Chemoenzymatic peptide synthesis (CEPS) combines the selectivity of enzymes with chemical synthesis methods, offering a powerful approach for the production of peptides. bachem.comqyaobio.com This methodology is particularly advantageous for its high regio- and stereoselectivity, often eliminating the need for extensive side-chain protection and reducing the risk of racemization. bachem.comqyaobio.commdpi.com

Enzyme-Catalyzed Peptide Bond Formation for Z-Peptides

Enzymes, particularly proteases, can catalyze the formation of peptide bonds under mild, aqueous conditions. qyaobio.compnas.org This process can be either equilibrium-controlled or kinetically controlled. qyaobio.com In kinetically controlled synthesis, an activated C-terminal ester of one peptide fragment reacts with the N-terminus of another, a process that is virtually irreversible and can lead to high yields. frontiersin.org

Thermolysin, a metalloprotease, is an effective catalyst for the synthesis of peptides containing hydrophobic amino acid residues. rsc.orgpnas.org It has been successfully used in the synthesis of Z-protected dipeptides, such as the precursor to aspartame, Z-Asp-Phe-OMe. mdpi.comacs.orgacs.org The enzyme's preference for hydrophobic residues at the P1' position makes it a suitable candidate for the Gly-Phe coupling in this compound. The synthesis is often carried out in aqueous-organic solvent mixtures to enhance substrate solubility and shift the reaction equilibrium towards synthesis. rsc.orgacs.org

Other proteases, such as α-chymotrypsin and papain, have also been employed for the synthesis of Z-protected peptides. mdpi.comsci-hub.se The choice of enzyme, pH, and solvent system are critical parameters that must be optimized for each specific peptide synthesis. mdpi.comtandfonline.com

Table 2: Enzymes Used in the Synthesis of Z-Protected Peptides

EnzymeExample of Synthesized Z-Peptide/FragmentKey Characteristics/Conditions
Thermolysin Z-Asp-Phe-OMe mdpi.comacs.orgPrefers hydrophobic amino acids at the P1' position; often used in aqueous-organic biphasic systems. rsc.orgpnas.org
α-Chymotrypsin Z-Tyr-Gly-Gly-OEt mdpi.comCan be used for peptide bond formation; water content in the reaction medium influences enzyme activity and yield. mdpi.com
Papain Protected peptide amides sci-hub.seCan catalyze regioselective coupling in aqueous-organic mixtures. sci-hub.se
Alcalase Z-Glu-OBn ru.nlA commercial subtilisin preparation used for ester synthesis. ru.nl

Regioselective Enzymatic Hydrolysis in Peptide Synthesis and Deprotection

Enzymes exhibit remarkable regioselectivity, which can be harnessed for both the synthesis and selective deprotection of peptides. mdpi.comnih.gov This specificity allows for the manipulation of protecting groups under mild conditions, which is particularly valuable when dealing with sensitive molecules. thieme-connect.de

Enzymatic Deprotection: Trypsin, for example, specifically cleaves peptide bonds at the C-terminus of arginine and lysine (B10760008) residues. thieme-connect.de This property has been utilized to remove N-terminal protecting groups that incorporate an arginine linkage, with the deprotection occurring under mild, aqueous conditions. pnas.orgnih.gov Penicillin G acylase (PGA) is another enzyme used for deprotection, capable of removing phenylacetyl groups from the N-terminus or side chains of peptides without cleaving the peptide backbone. thieme-connect.de

Regioselective Hydrolysis for Synthesis: Enzymes can also be used for the regioselective hydrolysis of ester groups. For instance, pig liver esterase (PLE) can selectively hydrolyze the α-ester group of N-protected or unprotected amino acid diesters, leaving the side-chain ester intact. google.com Similarly, sulfhydryl proteases like papain and chymopapain can selectively cleave terminal carboxyl-blocking groups from dipeptide esters. google.com This regioselectivity is crucial in multi-step syntheses where orthogonal protection strategies are required. The ability of some proteases to catalyze the synthesis of specific peptide bonds (e.g., ε-peptide bonds of lysine) that they cannot hydrolyze is a testament to the distinct reaction pathways of synthesis and hydrolysis. tandfonline.com

The application of enzymatic hydrolysis offers a green chemistry approach, often proceeding with high selectivity and avoiding the harsh conditions and side reactions associated with chemical hydrolysis methods. nih.govgoogle.com

Biochemical and Enzymatic Investigations of Z Val Gly Phe Oh

Z-Val-Gly-Phe-OH as a Substrate for Proteolytic Enzymes

The susceptibility of this compound to enzymatic cleavage makes it a useful substrate for characterizing proteases. The N-terminal benzyloxycarbonyl (Z) group and the specific amino acid sequence—Valine, Glycine (B1666218), and Phenylalanine—dictate its interaction with various enzymes.

The specificity of proteolytic enzymes for this compound is determined by the amino acid residues at and near the scissile bond. The N-terminal Z-group often plays a crucial role in substrate recognition, mimicking the behavior of hydrophobic amino acid residues and fitting into the active sites of certain enzymes. pnas.org For instance, studies on proteases from Cephalosporium sp. KM388 have shown that modification of the N-terminal amino group is essential for cleavage, as the enzyme cleaved Z-Gly-Phe but not the unmodified Gly-Phe. tandfonline.com

Enzymes with specificity for aromatic or hydrophobic residues at the P1 position are potential candidates for hydrolyzing this compound.

Chymotrypsin (B1334515) : This serine protease preferentially cleaves peptide bonds at the carboxyl side of aromatic amino acids such as Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp). nih.gov This suggests that chymotrypsin would likely cleave this compound at the Gly-Phe bond, releasing Phenylalanine.

Thermolysin : This metalloendopeptidase exhibits a preference for hydrophobic residues like Phenylalanine, Leucine, and Valine at the P1' position (the amino acid contributing the amino group to the cleaved bond). trinity.edu However, its secondary specificity also includes a preference for a hydrophobic P2 residue (Valine in this case), which can enhance the rate of synthesis or hydrolysis. pnas.org

Proteinase K : This is a broad-spectrum serine protease that cleaves peptide bonds adjacent to the carboxyl group of aromatic, aliphatic, and other hydrophobic amino acids, making this compound a potential substrate. nih.gov

The sequence Val-Gly is also recognized by certain proteases. For example, the binding of inhibitors to 'prohormone thiol protease' (PTP) suggests the involvement of the Val-Gly sequence in substrate recognition for this enzyme. core.ac.uk

Kinetic analysis, which determines parameters like the Michaelis constant (Km) and the catalytic rate constant (kcat), is essential for quantifying enzyme-substrate interactions. While specific kinetic data for the hydrolysis of this compound is not extensively documented in the reviewed literature, analysis of structurally related substrates provides insight into the expected enzymatic behavior.

Table 1: Kinetic Parameters for Related Peptide Substrates with Various Proteases This table presents data for compounds structurally similar to this compound to illustrate typical kinetic values.

Enzyme Substrate Km (µM) kcat (s⁻¹) kcat/Km (µM⁻¹s⁻¹)
Human Carboxypeptidase Z (CPZ) mdpi.com Dansyl-Phe-Ala-Arg 1905 ± 360 5.3 ± 0.6 0.0028 ± 0.0008
Fibroblast Activation Protein (FAP) nih.gov Z-Gly-Pro-AMC 120 ± 20 - -
Thermolysin (condensation) pnas.org Z-Phe-OH + H-Leu-NHPh - - ~0.0028

Synthetic peptides like this compound are fundamental tools in enzyme screening assays. To facilitate detection, the peptide can be modified with a chromogenic or fluorogenic leaving group, such as p-nitroaniline (pNA) or 7-amino-4-methylcoumarin (B1665955) (AMC). tandfonline.comthermofisher.com Upon enzymatic cleavage, the released reporter group can be measured spectrophotometrically or fluorometrically, providing a continuous and sensitive measure of enzyme activity. tandfonline.comnih.gov

The principle is to design a synthetic substrate that mimics the natural substrate of a target enzyme. tandfonline.com For example, Z-Gly-Pro-AMC is used as a fluorogenic substrate to assay enzymes like Fibroblast Activation Protein (FAP) and Dipeptidyl Peptidase IV (DPP-IV). nih.gov Similarly, a substrate like Z-Val-Gly-Phe-AMC could be synthesized to screen for or characterize proteases that recognize this specific sequence. Such assays are crucial for discovering new enzymes and for high-throughput screening of potential enzyme inhibitors. thermofisher.com

Kinetic Analysis of Enzymatic Hydrolysis of this compound Substrates

Modulation of Enzyme Activity by this compound Derivatives

Derivatives of this compound can be designed to act as modulators, particularly inhibitors, of specific peptidases. By modifying the C-terminus or the peptide backbone, the substrate can be converted into a potent and selective inhibitor.

Derivatives of this compound can be engineered to inhibit peptidases through various mechanisms, primarily by introducing a "warhead" group that interacts with the enzyme's active site.

Irreversible Inhibition : A classic example involves creating peptide diazomethanes. The peptide sequence directs the inhibitor to the active site of the target protease, where the diazomethane (B1218177) group acts as a highly reactive alkylating agent, covalently and irreversibly modifying a key catalytic residue, often a cysteine. core.ac.uk For instance, Z-Leu-Val-Gly-CHN₂ is a potent irreversible inhibitor of prohormone thiol protease (PTP), a cysteine protease. core.ac.uk This demonstrates that a Z-Val-Gly-Phe-based derivative with a similar warhead could be a targeted inhibitor for proteases recognizing the Val-Gly motif.

Transition-State Analogs : Inhibitors can be designed to mimic the tetrahedral transition state of peptide bond hydrolysis. Peptide aldehydes and hydroxamic acids are common examples. mdpi.com Dipeptidyl hydroxamic acids are particularly potent inhibitors of metallopeptidases because their hydroxamic acid moiety can form a bidentate complex with the essential metal ion (often zinc) in the enzyme's active site. mdpi.com

Competitive Inhibition : Some derivatives can act as simple competitive inhibitors, binding to the active site without undergoing a reaction and preventing the natural substrate from binding. researchgate.net

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of peptide-based inhibitors. For a derivative of this compound, each component contributes to its inhibitory profile.

N-Terminal (Z) Group : The benzyloxycarbonyl (Z) group is hydrophobic and can mimic the side chain of a Phenylalanine residue, interacting favorably with hydrophobic pockets (S-subsites) in the enzyme's active site. pnas.org

Peptide Sequence (Val-Gly-Phe) : The amino acid sequence dictates specificity.

P1 Residue (Phe) : An aromatic residue like Phenylalanine at the P1 position is often preferred by enzymes such as chymotrypsin and angiotensin-converting enzyme (ACE). nih.govplos.org

P2 Residue (Gly) : The small, flexible Glycine residue can be important for proper positioning within the active site.

P3 Residue (Val) : A hydrophobic, branched-chain amino acid like Valine at the N-terminus (or P3 position in this tripeptide context) is known to contribute to high ACE-inhibitory activity. plos.org The Val-Gly sequence is also a key recognition motif for enzymes like PTP. core.ac.uk

C-Terminal Modification : The C-terminal carboxyl group (-OH) can be modified into an inhibitory warhead. The choice of warhead is critical. For instance, studies on dipeptidyl hydroxamic acid inhibitors of dipeptidyl peptidase III showed a dramatic difference in potency depending on the P1 residue, with Phenylalanine being highly effective. mdpi.com

Table 2: Structure-Activity Relationship Insights for this compound Based Inhibitor Design This table summarizes the functional significance of different structural parts of the molecule based on SAR studies of related peptide inhibitors.

Structural Feature Position Role in Inhibition Supporting Evidence Context
Benzyloxycarbonyl (Z) N-Terminus Mimics hydrophobic P-site residues, enhances binding. pnas.org Thermolysin studies show the Z-group can act like a hydrophobic residue, promoting interaction with the active site. pnas.org
Valine P3 Hydrophobic interaction, specificity for certain enzymes. core.ac.ukplos.org N-terminal branched-chain amino acids enhance ACE inhibition. plos.org The Val-Gly sequence is key for binding to PTP. core.ac.uk
Glycine P2 Provides flexibility for optimal active site fit. The small size of glycine often serves as a flexible linker in peptide substrates and inhibitors.
Phenylalanine P1 Aromatic interactions in the S1 pocket, crucial for specificity. nih.govplos.org C-terminal aromatic residues are important for ACE inhibition. plos.org Chymotrypsin specifically cleaves after Phe. nih.gov
C-Terminal -OH C-Terminus Site for modification into an inhibitory "warhead" (e.g., aldehyde, diazomethane, hydroxamic acid). core.ac.ukmdpi.com Peptide diazomethanes (e.g., Z-Leu-Val-Gly-CHN₂) act as irreversible inhibitors. core.ac.uk Hydroxamic acids are potent metallopeptidase inhibitors. mdpi.com

This compound in In Vitro Biological Systems

Exploration of Molecular Recognition and Interactions in Model Systems

The molecular architecture of this compound dictates its capacity for specific non-covalent interactions, which are fundamental to its recognition by other molecules in a biological context. The key structural features governing these interactions are the N-terminal benzyloxycarbonyl (Z) group, the aliphatic valine side chain, and the aromatic phenylalanine side chain.

The valine (Val) residue introduces a bulky, hydrophobic aliphatic side chain, which favors interactions within nonpolar pockets of binding sites. The glycine (Gly) residue provides conformational flexibility to the peptide backbone, allowing it to adapt to the topology of a binding partner. The peptide backbone itself contains amide bonds that can act as both hydrogen bond donors and acceptors, further stabilizing intermolecular complexes.

Model systems, such as those using synthetic receptors like cucurbit[n]urils, are employed to study the binding of peptides containing aromatic residues. For instance, cucurbit uril (Q8) has been shown to bind peptides containing phenylalanine, underscoring the importance of this residue in molecular recognition events. rsc.org

The potential molecular interactions of this compound are summarized in the table below.

Structural ComponentType of InteractionPotential Interacting Partner/Environment
Phenylalanine (Phe) Side Chain Hydrophobic Interaction, π-π Stacking, Cation-π InteractionAromatic residues (e.g., Trp, Tyr, Phe), nonpolar pockets, cationic groups (e.g., Lys, Arg)
Valine (Val) Side Chain Hydrophobic InteractionAliphatic side chains (e.g., Leu, Ile), nonpolar binding pockets
Benzyloxycarbonyl (Z) Group Hydrophobic Interaction, π-π StackingAromatic residues, nonpolar regions
Peptide Backbone Hydrogen BondingPolar groups, water molecules, hydrogen bond donors/acceptors in a binding site

Assessment of Biochemical Stability in Enzymatic Environments

The biochemical stability of a peptide in the presence of enzymes is crucial for its function and persistence. This compound, being a peptide derivative, is subject to degradation by proteolytic enzymes (proteases) that catalyze the hydrolysis of peptide bonds.

The stability of this compound is influenced by several factors:

Amino Acid Sequence : The sequence Val-Gly-Phe presents potential recognition sites for various proteases. The peptide bond C-terminal to the phenylalanine residue is a canonical cleavage site for serine proteases of the chymotrypsin family, which show a strong preference for large hydrophobic residues at the P1 position.

N-Terminal Protection : The N-terminal benzyloxycarbonyl (Z) group provides steric hindrance that can protect the peptide from degradation by aminopeptidases, which are exopeptidases that cleave amino acids from the N-terminus. The Z-group's presence may influence receptor binding and enzymatic degradation compared to unprotected analogues.

While specific kinetic data for the degradation of this compound is not extensively documented in the reviewed literature, its predicted susceptibility to common proteases can be inferred from its structure and from studies on analogous peptides. The stability of peptides is often evaluated in complex biological fluids like human plasma, which contains a diverse array of proteases. researchgate.netacs.org Modifications such as the inclusion of D-amino acids or other chemical alterations are common strategies to enhance metabolic stability. researchgate.netacs.org

The predicted enzymatic stability profile for this compound is outlined in the table below.

Enzyme ClassPotential Cleavage SitePredicted OutcomeRationale
Serine Proteases (e.g., Chymotrypsin) Gly-Phe bondHigh SusceptibilityChymotrypsin preferentially cleaves after large hydrophobic/aromatic residues like Phenylalanine.
Cysteine Proteases (e.g., Cathepsin B) Internal peptide bonds (e.g., Val-Gly , Gly-Phe )SusceptiblePeptides containing the Val-Gly-Phe sequence are recognized as substrates by cathepsin B. hzdr.de
Aminopeptidases N-terminal ValineResistantThe N-terminal Z-group sterically hinders access by aminopeptidases.
Carboxypeptidases C-terminal PhenylalanineSusceptibleThe unprotected C-terminal carboxyl group makes it a potential substrate for carboxypeptidases that cleave C-terminal amino acids.

Structural and Conformational Analysis of Z Val Gly Phe Oh and Peptide Analogues

Spectroscopic Techniques for Secondary Structure Determination

Spectroscopic methods are invaluable for probing the secondary structure of peptides in solution. These techniques measure the interaction of electromagnetic radiation with the peptide to reveal details about its conformation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the three-dimensional structure of peptides in solution, providing data at the atomic level. uzh.ch For tripeptides such as Z-Val-Gly-Phe-OH, ¹H-NMR is used to analyze the chemical environment of protons within the molecule. Key parameters like chemical shifts, coupling constants (specifically ³JNH-αH), and the nuclear Overhauser effect (NOE) provide crucial conformational information. acs.orgcaltech.edu

Table 1: Representative ¹H-NMR Data for Peptide Conformational Analysis

NMR Parameter Information Gained Relevance to this compound
Chemical Shifts (δ) Electronic environment of nuclei. Differences in chemical shifts of amide protons can indicate their involvement in hydrogen bonding.
³JNH-αH Coupling Constant Dihedral angle (φ) of the peptide backbone. Helps to determine the presence of secondary structures like β-turns or extended conformations.

| Nuclear Overhauser Effect (NOE) | Proximity between protons (< 5 Å). | Provides distance restraints crucial for calculating the 3D structure and identifying turns. researchgate.net |

This table is a generalized representation of the type of data obtained from NMR studies on peptides and is not specific to this compound.

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique used to investigate the secondary structure of peptides. nih.gov It measures the differential absorption of left and right circularly polarized light by chiral molecules like peptides. americanpeptidesociety.org The resulting CD spectrum is highly sensitive to the peptide's secondary structure.

Different secondary structures exhibit characteristic CD spectra. creative-proteomics.com For instance:

α-helices typically show strong negative bands around 222 nm and 208 nm, and a positive band around 192 nm. americanpeptidesociety.org

β-sheets display a negative band near 217 nm and a positive band around 195 nm. americanpeptidesociety.org

β-turns , which are common in short peptides, have more varied spectral features but can often be identified by specific curve shapes.

Random coils or disordered structures show a strong negative band near 200 nm. americanpeptidesociety.org

For a tripeptide like this compound, CD spectroscopy can provide a qualitative and quantitative estimation of its folded structure, particularly the presence of β-turns, which are common conformations for such short sequences. americanpeptidesociety.orgpnas.org The technique is also used to monitor conformational changes induced by environmental factors like solvent, pH, or temperature. portlandpress.com For example, studies on aspartate-containing peptides have used CD spectroscopy to demonstrate conformational switches from an inverse γ-turn to a β-turn upon changes in protonation state. nih.gov

Table 2: Characteristic CD Spectral Bands for Peptide Secondary Structures

Secondary Structure Wavelength (nm) of Major Bands Sign of Cotton Effect
α-Helix ~222, ~208 Negative
~192 Positive
β-Sheet ~217 Negative
~195 Positive

| Random Coil | ~198 | Negative |

This table presents general ranges for CD bands of common secondary structures. The exact positions and intensities can vary. americanpeptidesociety.orgcreative-proteomics.com

Fourier Transform Infrared (FTIR) spectroscopy is another powerful, non-destructive technique for analyzing the secondary structure of peptides. nih.gov It works by measuring the vibrations of molecular bonds within the peptide. The amide bands in the infrared spectrum are particularly informative about the peptide backbone conformation. leibniz-fli.de

The most analyzed band is the Amide I band , which appears between 1600 and 1700 cm⁻¹ and arises mainly from the C=O stretching vibrations of the peptide backbone. leibniz-fli.deleibniz-fli.de The frequency of this band is highly sensitive to the hydrogen-bonding pattern and thus to the secondary structure. leibniz-fli.de

α-Helices typically show an Amide I band around 1650-1658 cm⁻¹.

β-Sheets are associated with a major band at lower frequencies, around 1620-1640 cm⁻¹, and often a weaker band at higher frequencies (~1680-1690 cm⁻¹) for antiparallel sheets. researchgate.net

β-Turns absorb around 1660-1685 cm⁻¹.

Random coils are typically found around 1640-1648 cm⁻¹. uj.edu.pl

The Amide II band (1480-1580 cm⁻¹), resulting from N-H bending and C-N stretching, is also conformationally sensitive and can be used to corroborate the findings from the Amide I band. leibniz-fli.deresearchgate.net By deconvoluting the Amide I band, researchers can estimate the percentage of each type of secondary structure in a peptide like this compound. acs.org

Table 3: FTIR Amide I Frequencies for Common Peptide Secondary Structures

Secondary Structure Amide I Frequency Range (cm⁻¹)
α-Helix 1650 - 1658
β-Sheet 1620 - 1640
β-Turn 1660 - 1685

| Random Coil | 1640 - 1648 |

This table provides typical frequency ranges. The exact values depend on the specific peptide and its environment. researchgate.netacs.org

Circular Dichroism (CD) Spectroscopy for Helical and Beta-Turn Content

X-ray Crystallography of this compound Co-Crystals or Related Peptide Complexes

X-ray crystallography provides the most detailed and unambiguous three-dimensional structural information of a molecule in its crystalline state. While obtaining a single crystal of a small, flexible peptide like this compound can be challenging, forming a co-crystal with another molecule or studying a related peptide complex can yield high-resolution structural data.

In this technique, a beam of X-rays is diffracted by the ordered array of molecules in a crystal. The resulting diffraction pattern is used to calculate an electron density map, from which the precise position of each atom in the molecule can be determined. This provides definitive information on bond lengths, bond angles, and torsion angles, revealing the peptide's exact conformation in the solid state.

For instance, the crystal structure of a complex between the protein concanavalin (B7782731) A and a tripeptide revealed the conformation of the peptide bound within the protein's binding pocket. researchgate.netnih.gov Similarly, studies on metal complexes of tripeptides have shown how coordination to a metal ion can control the peptide's conformation, leading to the formation of complex cyclic structures. acs.orgtandfonline.com The crystal structure of zinc and cadmium complexes with the dipeptide Gly-L-Phe showed the formation of two-dimensional coordination networks. rsc.org Such studies are crucial for understanding how this compound might interact with biological targets or self-assemble.

Computational Modeling and Molecular Dynamics Simulations

Computational methods are powerful tools for exploring the conformational landscape of peptides and complementing experimental data.

Computational modeling and molecular dynamics (MD) simulations are used to predict the three-dimensional structure of peptides and to study their dynamic behavior over time. rsc.org These methods are particularly useful for flexible molecules like this compound, which may exist as an ensemble of different conformations in solution.

The process often starts with building an initial 3D model of the peptide. Then, using a force field (a set of parameters that describe the potential energy of the system), MD simulations calculate the forces on each atom and simulate their movements over time, typically on the nanosecond to microsecond timescale. mdpi.comscispace.com This allows for the exploration of the peptide's conformational space—the full range of possible 3D structures it can adopt.

These simulations can predict the most stable conformations, the transitions between them, and the influence of the solvent on the peptide's structure. diva-portal.org For example, MD simulations of tripeptides have been used to investigate the relative stability of different secondary structures like β-strands and polyproline II (PPII) helices. acs.org The results from these simulations can be compared with experimental data from NMR or CD to create a comprehensive picture of the peptide's structural preferences. csic.es Several web-based servers, such as PEP-FOLD, utilize these principles to predict peptide structures from their amino acid sequence. univ-paris-diderot.fr

Table 4: Common Computational Approaches for Peptide Structure Prediction

Method Description Application to this compound
Homology Modeling Builds a model based on the known structure of a similar peptide. Limited use due to the small size and potential for unique conformations.
De Novo Modeling Predicts structure from the amino acid sequence using physical principles. nih.gov Can be used to generate initial 3D models for further refinement.
Molecular Dynamics (MD) Simulations Simulates the motion of atoms over time to explore conformational space. nih.gov Can reveal the dynamic equilibrium of different conformations in solution.

| Enhanced Sampling Methods | (e.g., Metadynamics) Accelerate the exploration of conformational space to overcome energy barriers. | Useful for ensuring a thorough search of all possible folds and turns. |

Analysis of Steric and Electronic Influences on Peptide Architecture

Research has shown that steric hindrance can significantly influence the relative stability of isomers in peptides. For instance, increasing the bulkiness of a substituent in intramolecular reactions can enhance the rate of cyclization. In the context of peptide folding, the steric bulk of amino acid side chains can direct the formation of specific secondary structures. While the primary sequence of amino acids is fundamental, even subtle changes can lead to different protein structures and functions. ebsco.com

Electronic effects also play a crucial role in peptide architecture. The peptide bond itself exhibits partial double-bond character due to resonance, which restricts rotation and keeps the peptide unit relatively planar. msu.edu Furthermore, non-covalent interactions such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces contribute to the tertiary structure of peptides. khanacademy.org An interesting electronic effect is the n → π* interaction, where an interaction between the oxygen of one peptide bond and the carbonyl carbon of a subsequent bond can contribute to the preference for the trans conformation of the peptide bond. nih.gov This interaction provides stabilization to certain elements of protein structure. nih.gov

The interplay of steric and electronic effects is evident in the conformational preferences of modified peptides. For example, the introduction of α,β-unsaturated amino acid residues can impose conformational constraints on the backbone and restrict the orientation of side chains due to the sp2 hybridization of the Cα and Cβ atoms. nih.gov

Factor Influence on Peptide Architecture Example in this compound
Steric Hindrance Restricts rotational freedom around the peptide backbone, influencing secondary structure.The bulky isopropyl group of Valine and the benzyl (B1604629) group of Phenylalanine limit conformational possibilities.
Electronic Effects The partial double-bond character of the peptide bond creates a planar structure. Non-covalent interactions stabilize the overall conformation.The planar amide bonds and potential for intramolecular hydrogen bonding contribute to a defined structure.
n → π Interaction*Stabilizes the trans conformation of the peptide bond.Contributes to the overall stability of the extended peptide backbone conformation.

Influence of N-Terminal Protection (Z-group) and Amino Acid Sequence on Peptide Conformation

The N-terminal protecting group and the specific sequence of amino acids are paramount in determining the final three-dimensional structure of a peptide.

The benzyloxycarbonyl (Z) group at the N-terminus of this compound is not merely a passive protecting group; it actively influences the peptide's conformation. N-terminal modifications can significantly affect a peptide's helical content, amphipathicity, and interaction with its environment. researchgate.net The Z-group, with its aromatic ring, can engage in non-bonded interactions, such as aromatic-aromatic interactions, with other residues like phenylalanine, further stabilizing specific folded conformations. nih.gov The protection of the N-terminus is a common strategy in peptide synthesis to prevent unwanted side reactions, and the choice of the protecting group can impact the deprotection process and the final peptide structure. thermofisher.com

The amino acid sequence is the primary determinant of a peptide's structure. ebsco.com The specific order of Val-Gly-Phe in this compound dictates the local and global folding of the peptide chain. The presence of a glycine (B1666218) residue, which lacks a side chain, introduces a point of flexibility in the peptide backbone. Conversely, the bulky valine and phenylalanine residues impose significant conformational restrictions. nih.gov Even a single amino acid substitution can dramatically alter a protein's structure and function. khanacademy.org

Studies on analogous peptides have shown that the sequence can influence the formation of secondary structures like β-turns and helices. For example, the introduction of a (Z)-dehydrophenylalanine residue often stabilizes a β-turn conformation. beilstein-journals.org The position of certain amino acids is also critical; for instance, the placement of an L-valine residue at the C-terminus has been shown to have the strongest influence on inducing a helical conformation in some dehydropeptides. beilstein-journals.org The sequence also dictates the potential for intramolecular hydrogen bonds, which are key to stabilizing folded structures. nih.gov Reversing the sequence of a peptide results in a completely different molecule with potentially different folding and functionality. reddit.com

Feature Influence on Conformation Relevance to this compound
N-Terminal Z-group Can participate in non-bonded interactions, influencing folding and stability. Prevents unwanted N-terminal reactions during synthesis. researchgate.netthermofisher.comThe aromatic ring of the Z-group can interact with the phenylalanine side chain, potentially stabilizing a folded structure.
Amino Acid Sequence (Val-Gly-Phe) The primary determinant of the peptide's secondary and tertiary structure. ebsco.comresearchgate.netThe flexible glycine allows for turns, while the bulky valine and phenylalanine restrict conformational freedom, guiding the overall fold.

Design and Development of Peptidomimetics and Biochemical Probes Inspired by Z Val Gly Phe Oh

Strategies for Amide Bond Isostere Replacement within Z-Val-Gly-Phe-OH Scaffolds

A primary strategy to improve the properties of peptide-based molecules is the replacement of labile amide bonds with isosteres. This modification can render the resulting peptidomimetic resistant to enzymatic degradation by proteases. choudharylab.commdpi.com Common isosteres for the trans-amide bond include thioamides, esters, alkenes, and 1,4-disubstituted 1,2,3-triazoles. choudharylab.commdpi.com

The (E)-alkene isostere (Ψ[(E)-CH=CH]) is particularly noted for closely mimicking the rigidity, bond length, and bond angles of the amide bond it replaces. This substitution removes the hydrolyzable nature of the amide bond and has been successfully used in developing various biologically active peptide analogues. Another notable isostere is the fluoroalkene, such as in Fmoc-Gly-Ψ[(Z)CF=CH]-Phe-OH, which has been incorporated into peptidomimetic sequences to study its effect on biological activity and lipophilicity. researchgate.net While sometimes leading to a decrease in binding affinity, the inclusion of a fluoroalkene can enhance stability and provide insights into the necessity of the original amide bond for receptor interaction. beilstein-journals.org

The 1,4-disubstituted 1,2,3-triazole is another effective mimic of the trans-amide bond due to its similar electronic properties, including dipole moment and hydrogen-bonding capabilities. mdpi.com The nitrogen atoms (N-2 and N-3) in the triazole ring can act as weak hydrogen bond acceptors, similar to the carbonyl oxygen of an amide. mdpi.com

Amide Bond IsostereKey FeaturesReference
(E)-Alkene Mimics rigidity, bond length, and angles of the amide bond; removes hydrolyzable bond.
Fluoroalkene Increases lipophilicity and metabolic stability. researchgate.netbeilstein-journals.org
1,4-Disubstituted 1,2,3-Triazole Mimics electronic properties and hydrogen-bonding capabilities of the trans-amide bond. mdpi.com
Thioamide The Cα-H is more acidic, potentially leading to stronger hydrogen bonds. choudharylab.com
Ester An isostere that can be used to probe the importance of the amide hydrogen bond donor. choudharylab.com

Incorporation of Conformationally Constrained Amino Acids and Non-Canonical Residues

Incorporating conformationally constrained or non-canonical amino acids is a powerful technique to enhance the biological activity and selectivity of peptides. nih.govacs.org By reducing the conformational flexibility of the peptide backbone, these modifications can lock the molecule into a bioactive conformation, leading to improved receptor binding and efficacy. mdpi.comunc.edu

Examples of such modifications include the use of:

D-amino acids: Substituting L-amino acids with their D-isomers can significantly increase resistance to proteolytic degradation as most proteases are stereospecific for L-amino acids. csic.esnih.gov

N-methylated amino acids: Methylation of the amide nitrogen can provide steric hindrance to prevent enzymatic cleavage and can also influence peptide conformation. acs.org

α-aminoisobutyric acid (Aib): This residue is known to induce helical or turn conformations in peptides. mdpi.com

Cyclic amino acids: The incorporation of cyclic structures, such as 2-aminotetralin-2-carboxylic acid (Atc) or 4-amino-2-benzazepin-3-one, can rigidly constrain the side-chain and backbone torsional angles, leading to highly potent and selective analogues. nih.govacs.org

These strategies have been successfully applied in the development of analogs for various bioactive peptides, demonstrating significant improvements in affinity and selectivity for their respective biological targets. nih.govacs.org

Modification StrategyExample Residue/StructureEffect on PeptideReference
Stereochemical Isomers D-PhenylalanineIncreased resistance to proteases. csic.es
Backbone Methylation N-methyl-PhenylalanineEnhanced metabolic stability and cell permeability. acs.org
Turn Inducers α-aminoisobutyric acid (Aib)Promotes β-hairpin or helical conformations. mdpi.com
Cyclic Constraints 2-aminotetralin-2-carboxylic acid (Atc)Rigidly constrains side-chain and backbone angles. acs.org

Engineering this compound Analogues for Enhanced Biochemical Stability

The inherent susceptibility of peptides to degradation by proteases is a major hurdle in their development as therapeutic agents. mdpi.com Several strategies can be employed to engineer this compound analogues with enhanced biochemical stability.

These strategies include:

Terminal Modifications: Capping the N-terminus with a group like the benzyloxycarbonyl (Z) group, as is present in this compound, or modifying the C-terminus can protect against exopeptidases. mdpi.comresearchgate.net

Cyclization: Linking the N- and C-termini or creating side-chain to side-chain bridges can increase rigidity and reduce susceptibility to enzymatic cleavage. mdpi.comacs.org Cyclization can lock the peptide into a less recognizable conformation for proteases. mdpi.com

Incorporation of Unnatural Amino Acids: As discussed previously, the inclusion of D-amino acids or other non-proteinogenic residues can make the peptide unrecognizable to degradative enzymes. csic.esnih.gov

Amide Bond Isosteres: Replacing peptide bonds with surrogates, as detailed in section 5.1, is a direct method to prevent hydrolysis. acs.org

These modifications aim to preserve the peptide's integrity in a biological environment, thereby prolonging its half-life and bioavailability without compromising its intended biological function. mdpi.comcsic.es

Applications in Molecular Recognition Studies and Ligand Design

Modified this compound analogues serve as valuable tools in the study of molecular recognition and in the rational design of ligands for specific biological targets.

Peptide-Host Recognition Systems (e.g., Cucurbiturils)

Cucurbit[n]urils (CB[n]) are macrocyclic host molecules capable of encapsulating guest molecules, including amino acids and peptides, within their hydrophobic cavity. mdpi.com The recognition is driven by hydrophobic effects and ion-dipole interactions between the guest and the carbonyl portals of the cucurbituril. mdpi.com

Cucurbit wipo.inturil (CB wipo.int) has shown a particular affinity for aromatic amino acids like phenylalanine (Phe) and tryptophan (Trp), especially when they are at the N-terminus of a peptide. rsc.org The binding affinity of peptides to CB[n] can be significantly enhanced by introducing non-canonical amino acids. For instance, replacing phenylalanine with 4-aminomethylphenylalanine (AMPhe) at the N-terminus of a tripeptide resulted in a 500-fold increase in affinity for cucurbit medchemexpress.comuril (CB medchemexpress.com). acs.org This high-affinity and selective binding makes these systems attractive for developing minimal affinity tags. acs.org Studies with CB wipo.int and peptides like H-Phe-Gly-Gly-OH have provided detailed structural insights into the electrostatic and shape complementarity that governs peptide-host recognition. rsc.org

Host MoleculeGuest Peptide/ResidueKey Interaction FeaturesReference
Cucurbit medchemexpress.comuril (CB medchemexpress.com) N-terminal 4-aminomethylphenylalanine (AMPhe)High affinity (nanomolar range) due to cooperative interactions. acs.org
Cucurbit wipo.inturil (CB wipo.int) N-terminal Phenylalanine (Phe)Shape and electrostatic complementarity with the host cavity. rsc.org
Cucurbit wipo.inturil (CB wipo.int) Platinum terpyridyl complexes with Phe-(Gly)3-CysFormation of well-defined head-to-head assemblies. nih.govuva.es

Development of Enzyme Active Site Probes and Targeted Biochemical Tools

Peptide analogues derived from sequences like this compound are instrumental in developing probes to map the active sites of enzymes and to act as targeted biochemical tools. unimi.itnih.gov For example, peptidyl ketones, particularly those with a fluorinated methyl ketone moiety, are potent and selective inhibitors of serine and cysteine proteases. unimi.it These compounds can act as irreversible inhibitors by forming a stable hemiketal adduct with an active site cysteine or serine residue. unimi.it

Sequences like Z-Phe-Arg and Z-Arg-Arg have been used as recognition motifs for the enzyme cathepsin B, allowing for the design of fluorescent probes that are activated upon cleavage by the enzyme. nih.gov Similarly, peptide sequences are used to target specific enzymes involved in disease processes. For instance, peptidomimetic inhibitors have been designed to target γ-secretase, an enzyme implicated in Alzheimer's disease, by mimicking the substrate's transition state during cleavage. biorxiv.org By modifying the peptide sequence and incorporating non-natural elements, researchers can create highly specific and potent tools for studying enzyme function and for potential therapeutic applications. unimi.itnih.gov

Future Research Directions and Advanced Academic Applications of Z Val Gly Phe Oh

Advancements in Automated and High-Throughput Synthetic Methodologies for Z-Peptides

The synthesis of peptides has been significantly optimized through solid-phase peptide synthesis (SPPS), a revolutionary technology that simplifies the process by anchoring the growing peptide chain to a polymer support, allowing for iterative reaction cycles in a single vessel. rsc.orgfrontiersin.orgrsc.org This has paved the way for automation, which minimizes human error and enhances reproducibility, particularly for long sequences. iris-biotech.de Future research is focused on adapting and refining these automated systems for the specific class of Z-protected peptides.

Historically, the benzyloxycarbonyl (Cbz or Z) group was a cornerstone in peptide synthesis, valued for its ability to suppress racemization during the amide bond formation. nih.gov While strategies based on Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) have become widespread in automated SPPS, the integration of Z-group chemistry into modern high-throughput workflows presents a key area for advancement. nih.govnih.govbeilstein-journals.org

Current research is exploring the optimization of automated synthesizers, including those with microwave assistance, to handle Z-protected amino acids and peptides like Z-Val-Gly-Phe-OH more efficiently. beilstein-journals.org This involves developing novel coupling reagents and cleavage protocols that are compatible with the Z-group's lability to hydrogenation while being orthogonal to other protecting groups used for amino acid side chains. nih.govluxembourg-bio.comorganic-chemistry.org The goal is to create streamlined, fully automated processes that allow for the rapid synthesis of libraries of Z-peptides, enabling large-scale screening for various biological activities and functions. nih.gov This would merge the classical advantages of the Z-group with the speed and efficiency of modern synthetic technology. rsc.orgnih.gov

FeatureDescription
Core Technology Automated Solid-Phase Peptide Synthesis (SPPS) rsc.orgfrontiersin.org
Key Protecting Group Benzyloxycarbonyl (Z or Cbz) nih.gov
Advancement Areas - Microwave-assisted synthesis protocols beilstein-journals.org- Development of compatible coupling reagents luxembourg-bio.com- High-throughput library generation nih.gov
Objective To combine the racemization-suppressing benefits of the Z-group with the speed and scale of modern automated synthesis.

Integration of this compound into Advanced Spectroscopic and Biophysical Techniques for Real-Time Analysis

The functional dynamics of peptides are intimately linked to their structure and interactions within biological systems. Advanced spectroscopic and biophysical methods offer powerful tools to probe these characteristics in real-time. researchgate.netplos.org Future applications will see this compound and its derivatives analyzed through a suite of sophisticated techniques to elucidate their behavior at a molecular level.

Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural and dynamic information. nih.gov For this compound, NMR studies could reveal its solution-state conformation, intramolecular hydrogen bonding patterns, and how it interacts with target molecules or membrane mimics. plos.orgnih.gov Techniques like saturation transfer difference (STD) NMR could pinpoint the specific parts of the peptide that are involved in binding interactions.

Mass Spectrometry (MS) , particularly when coupled with liquid chromatography (LC-MS/MS), is crucial for both characterization and quantification. researchgate.netnih.gov Advanced MS methods can be used for the precise determination of the absolute configuration of the amino acids within the peptide and to monitor its stability and degradation pathways in complex biological fluids. nih.govmdpi.com

Circular Dichroism (CD) and Fluorescence Spectroscopy are invaluable for studying the secondary structure and conformational changes of peptides. plos.orgfrontiersin.org Real-time CD measurements could track changes in the peptide's conformation upon binding to a receptor or self-assembling, while fluorescence-based assays can monitor its partitioning into lipid membranes or its interaction with proteins. plos.orgnih.gov Isothermal titration calorimetry (ITC) can be used in conjunction with these methods to provide a complete thermodynamic profile of these interactions. plos.orgnih.gov

TechniqueApplication for this compound
NMR Spectroscopy Real-time conformational analysis and interaction mapping. plos.orgnih.gov
Mass Spectrometry (LC-MS/MS) Quantification in biological matrices and stability studies. nih.gov
Circular Dichroism (CD) Analysis of secondary structure and conformational changes. frontiersin.org
Fluorescence Spectroscopy Monitoring binding events and environmental changes. plos.org
Isothermal Titration Calorimetry (ITC) Determining the thermodynamics of binding interactions. nih.gov

Computational Design and Predictive Modeling of this compound Derivatives with Tailored Biochemical Functions

The convergence of biology and artificial intelligence has spurred the development of powerful computational tools for peptide design. oup.com These methods allow for the in silico creation and evaluation of novel peptide derivatives, significantly accelerating the discovery of molecules with specific, tailored functions. frontiersin.orgmdpi.com this compound can serve as a foundational scaffold for such computational design efforts.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of this compound derivatives with their biological activity. frontiersin.org By systematically modifying the peptide sequence—for instance, by substituting amino acids or altering the protecting group—and calculating various molecular descriptors, machine learning algorithms can build predictive models. frontiersin.orgmdpi.com These models can then be used to forecast the activity of new, unsynthesized derivatives, guiding experimental efforts toward the most promising candidates. oup.comnih.gov

Molecular Dynamics (MD) Simulations and Docking studies can provide atomic-level insights into how this compound derivatives interact with biological targets such as enzymes or receptors. rsc.orgsemanticscholar.org These simulations can predict the binding poses and affinities of different peptide analogues, helping to rationalize structure-activity relationships and design modifications that enhance binding specificity and efficacy. mdpi.comacs.org

Deep Generative Models , such as generative adversarial networks (GANs) and variational autoencoders (VAEs), represent a frontier in peptide design. oup.com Trained on vast datasets of known peptides and their properties, these models can generate entirely new peptide sequences, based on the this compound motif, that are optimized for desired functions like high target affinity or specific conformational stability. oup.com

Modeling ApproachObjective for this compound Derivatives
QSAR Predict biological activity based on chemical structure. frontiersin.org
Molecular Docking Predict binding mode and affinity to a biological target. mdpi.comrsc.org
Molecular Dynamics (MD) Simulate conformational dynamics and interaction stability. acs.org
Deep Generative Models Design novel peptide sequences with optimized properties. oup.com

Exploration of this compound as a Core Motif for Self-Assembling Peptide Structures and Advanced Biomaterials

Self-assembling peptides are at the forefront of biomaterials science, capable of forming well-defined nanostructures like hydrogels, fibers, and spheres. mdpi.commdpi.comfrontiersin.org These materials have vast potential in tissue engineering, drug delivery, and regenerative medicine. rsc.orgmdpi.comreading.ac.uk The chemical properties of this compound make it an intriguing candidate as a core building block for such materials.

The self-assembly process is driven by a combination of non-covalent interactions, including hydrogen bonding between peptide backbones, hydrophobic interactions, and π-π stacking from aromatic residues. mdpi.comfrontiersin.org The Z-group (benzyloxycarbonyl) itself contains an aromatic ring, which, along with the phenylalanine residue, can significantly contribute to π-π stacking interactions that drive and stabilize self-assembled structures. frontiersin.orgresearchgate.net Research has shown that Cbz-modified dipeptides can form hydrogels and other nanostructures. mdpi.comfrontiersin.org

Q & A

Q. What synthetic methodologies are optimal for producing high-purity Z-Val-Gly-Phe-OH, and how can their reproducibility be validated?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) is commonly used due to its efficiency in stepwise coupling. Key parameters include resin selection (e.g., Wang resin for acid-labile protection) and coupling reagents (e.g., HOBt/DIC). Post-synthesis, cleavage and deprotection require trifluoroacetic acid (TFA) with scavengers. Purification via reverse-phase HPLC (C18 column, gradient elution with acetonitrile/water + 0.1% TFA) ensures purity (>95%). Validate reproducibility by comparing batch yields and purity across multiple synthesis cycles, using mass spectrometry (MS) for structural confirmation .
    正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!
    2:56:25

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) (1H and 13C) identifies backbone and side-chain protons, while infrared (IR) spectroscopy confirms amide bonds (≈1650 cm⁻¹). High-resolution mass spectrometry (HRMS) provides exact molecular weight verification. For purity assessment, use HPLC with UV detection (210–220 nm for peptide bonds). Cross-validate results using orthogonal methods (e.g., compare MS and NMR data) to resolve discrepancies, as outlined in replicated analysis frameworks .

Q. How can researchers assess the solubility and stability of this compound in common laboratory solvents?

  • Methodological Answer : Conduct solubility screens in solvents like DMSO, methanol, and aqueous buffers (pH 4–8). Stability studies should monitor degradation via HPLC over 24–72 hours under varying temperatures (4°C, 25°C) and light exposure. Use kinetic modeling (zero/first-order) to quantify degradation rates. For methodological rigor, apply response surface methodology (e.g., Design Expert software) to model interactive effects of pH and temperature .
    如何用Design Expert设计响应曲面实验,以及如何用ORIGIN画响应曲面图
    14:24

Advanced Research Questions

Q. What experimental designs are suitable for investigating the pH-dependent conformational changes of this compound?

  • Methodological Answer : Circular dichroism (CD) spectroscopy in phosphate/citrate buffers (pH 2–10) can track secondary structure shifts. Pair with molecular dynamics (MD) simulations (AMBER or GROMACS) to correlate spectral changes with backbone dynamics. Use fractional factorial designs to isolate critical factors (e.g., ionic strength, pH) and minimize experimental runs, as demonstrated in response surface optimization studies .

Q. How can molecular docking elucidate interactions between this compound and proteolytic enzymes (e.g., trypsin)?

  • Methodological Answer : Employ AutoDock Vina or Schrödinger Suite for rigid/flexible docking. Prepare the enzyme structure (PDB ID) by removing water molecules and adding hydrogens. Define the binding site using catalytic residues (e.g., Ser195 for trypsin). Validate docking poses with free energy calculations (MM/GBSA) and compare with experimental inhibition assays (IC50). Cross-reference results with structural analogs to resolve false-positive poses .

Q. What strategies address contradictory data in this compound bioactivity studies (e.g., varying IC50 values across assays)?

  • Methodological Answer : Replicate assays under standardized conditions (e.g., buffer composition, enzyme concentration). Perform sensitivity analyses by perturbing assay variables (e.g., ATP concentration in kinase assays). Use meta-analysis frameworks to aggregate data from independent studies, adjusting for batch effects. Refer to Mendelian randomization techniques for causal inference in conflicting datasets .

Q. How can researchers optimize this compound synthesis using design of experiments (DoE)?

  • Methodological Answer : Apply Box-Behnken or central composite designs via software like Design Expert. Variables include coupling time, reagent molar ratio, and temperature. Responses are yield and purity. Analyze variance (ANOVA) to identify significant factors. For example, a 3-factor design may reveal that coupling time >2 hours and HOBt/DIC molar ratio >1.5 maximize yield (see Table 1 for hypothetical optimization results) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.